

Application Notes and Protocols for Intracellular Delivery Using Cys-Tat Peptide

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Compound of Interest

Compound Name: (Cys47)-HIV-1 tat Protein (47-57)

Cat. No.: B13420583

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Introduction

The Cys-Tat peptide is a modified version of the Tat (Trans-Activator of Transcription) peptide derived from the HIV-1 virus. It is a cell-penetrating peptide (CPP) renowned for its ability to traverse cellular membranes and deliver a wide array of cargo molecules into the cytoplasm and nucleus of cells.[1][2] The addition of a cysteine (Cys) residue provides a reactive thiol group, enabling straightforward conjugation to various payloads such as proteins, peptides, nucleic acids, and nanoparticles through stable covalent bonds.[1][3] These application notes provide a comprehensive overview and detailed protocols for utilizing the Cys-Tat peptide for efficient intracellular delivery.

Mechanism of Intracellular Delivery

The precise mechanism of Tat peptide entry into cells is a subject of ongoing investigation, with evidence suggesting multiple pathways are involved. The initial interaction is believed to be an electrostatic attraction between the positively charged Tat peptide and the negatively charged components of the cell membrane, such as heparan sulfate proteoglycans.[4] Following this initial binding, the Cys-Tat-cargo conjugate can enter the cell through several endocytic pathways, including:

• Clathrin-Mediated Endocytosis: This pathway involves the formation of clathrin-coated pits that invaginate to form vesicles, engulfing the peptide-cargo complex.[5][6]



- Caveolae-Mediated Endocytosis: These flask-shaped invaginations of the plasma membrane can also internalize the Cys-Tat conjugate.
- Macropinocytosis: This process involves the formation of large, irregular vesicles (macropinosomes) that non-specifically engulf extracellular fluid and particles, including the peptide-cargo complex.[7]

Some studies also propose a mechanism of direct translocation across the plasma membrane, particularly at higher concentrations of the peptide.[8] Once inside the cell, the cargo needs to escape from the endosomes to reach its cytosolic or nuclear target, a step that can be a significant barrier to efficient delivery.[9]

Quantitative Data on Delivery Efficiency

The efficiency of Cys-Tat mediated intracellular delivery can vary depending on the cargo, cell type, and experimental conditions. The following table summarizes quantitative data from various studies to provide a comparative overview.



Cargo	Cell Line	Cys-Tat Concentration (µM)	Uptake Efficiency/Effe ct	Reference
5-FAM (hydrophilic cargo)	MCF-7	5	Greatly improved cellular uptake with palmitoylated Tat conjugates	[5]
Doxorubicin	KB-3-1 (drug- sensitive) & KB- V1 (drug- resistant)	5 or 15	Enhanced intracellular accumulation and anticancer activity in both cell lines with palmitoylated Tat-Doxorubicin conjugate	[5][6]
Doxorubicin- loaded liposomes	B16-F10 & HeLa	1 μg/mL Doxorubicin equivalent	Significantly higher cytotoxicity (43% and 61% viability, respectively) compared to non-targeted liposomes	[7]
FITC-streptavidin (60 kDa protein)	HeLa	5 or 10	Tat presents as an effective protein transduction vector when coupled to proteins	[10]



GFP (Green Fluorescent Protein)	Primary brain astrocytes	Not specified	Significantly enhanced GFP delivery into astrocytes	[11]
β-galactosidase	Mice (in vivo)	Not specified	High levels of delivery to heart, liver, and spleen	[12]

Experimental Protocols

Here, we provide detailed protocols for the conjugation of a protein cargo to the Cys-Tat peptide and for the subsequent intracellular delivery and assessment of uptake.

Protocol 1: Conjugation of Protein Cargo to Cys-Tat Peptide via Thiol-Maleimide Linker

This protocol describes the covalent attachment of a protein containing a free thiol group (cysteine) to a maleimide-activated Cys-Tat peptide.

Materials:

- Cys-Tat peptide (e.g., H-Cys-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-Pro-Gln-OH)
- Maleimide activation reagent (e.g., Sulfo-SMCC)
- Protein cargo with a free thiol group
- Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, degassed
- Reducing agent (optional): TCEP (tris(2-carboxyethyl)phosphine)
- Purification column (e.g., size-exclusion chromatography)

Procedure:

 Optional Reduction of Disulfide Bonds: If the protein's cysteine residues are oxidized and form disulfide bridges, they will not react with the maleimide group. To reduce these bonds,



incubate the protein with a 10-100 fold molar excess of TCEP for 20-30 minutes at room temperature.

- Activation of Cys-Tat Peptide:
 - Dissolve the Cys-Tat peptide in the conjugation buffer.
 - Dissolve the maleimide activation reagent (e.g., Sulfo-SMCC) in DMSO or DMF.
 - Add the maleimide reagent solution to the Cys-Tat peptide solution at a 10-20 fold molar excess.
 - Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
- Conjugation Reaction:
 - Remove excess, unreacted maleimide reagent from the activated Cys-Tat peptide solution using a desalting column.
 - Immediately add the maleimide-activated Cys-Tat peptide to the protein cargo solution. A
 10-20 fold molar excess of the activated peptide is recommended as a starting point.
 - Incubate the mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring, protected from light.
- Purification of the Conjugate:
 - Purify the Cys-Tat-protein conjugate from unreacted peptide and protein using sizeexclusion chromatography or another suitable purification method like FPLC.[13][14]
- Characterization:
 - Confirm the successful conjugation and purity of the final product using techniques such as SDS-PAGE, mass spectrometry, and HPLC.



Protocol 2: Intracellular Delivery of Cys-Tat-Protein Conjugate

This protocol outlines the procedure for treating cells with the Cys-Tat-protein conjugate and assessing its intracellular uptake.

Materials:

- Cys-Tat-protein conjugate
- Cultured cells (e.g., HeLa, MCF-7)
- Cell culture medium (e.g., DMEM with 10% FBS)
- Phosphate-buffered saline (PBS)
- Trypsin-EDTA (for adherent cells)
- Fluorescence microscope or flow cytometer (if the cargo is fluorescently labeled)

Procedure:

- Cell Seeding:
 - Seed the cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates, or chambered coverslips) and allow them to adhere and reach 70-80% confluency.
- Treatment with Conjugate:
 - Prepare a working solution of the Cys-Tat-protein conjugate in serum-free cell culture medium. The optimal concentration should be determined empirically, but a starting range of 1-10 μM is common.
 - Remove the culture medium from the cells and wash once with PBS.
 - Add the conjugate-containing medium to the cells and incubate for a desired period (e.g., 1-4 hours) at 37°C in a CO2 incubator.



- Removal of Non-internalized Conjugate:
 - After incubation, remove the treatment medium and wash the cells three times with PBS to remove any conjugate that is not internalized.
 - For adherent cells, you can add trypsin for a few minutes to remove any surface-bound conjugate.
- Assessment of Intracellular Uptake:
 - Fluorescence Microscopy: If the protein cargo is fluorescently labeled, visualize the intracellular localization of the conjugate using a fluorescence microscope.
 - Flow Cytometry: To quantify the uptake efficiency, detach the cells using trypsin-EDTA, resuspend them in FACS buffer (PBS with 1% BSA), and analyze the fluorescence intensity of the cell population using a flow cytometer.[9]

Protocol 3: Cell Viability Assay (MTS Assay)

It is crucial to assess the potential cytotoxicity of the Cys-Tat-cargo conjugate. The MTS assay is a colorimetric method for determining the number of viable cells.

Materials:

- Cells treated with the Cys-Tat-protein conjugate (in a 96-well plate)
- MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent)
- 96-well plate reader

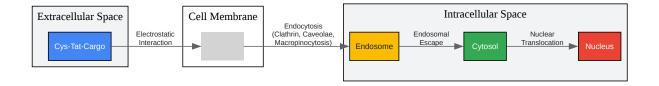
Procedure:

- Cell Treatment:
 - Seed cells in a 96-well plate and treat them with a range of concentrations of the Cys-Tatprotein conjugate for the desired exposure time. Include untreated cells as a control.
- MTS Assay:



- \circ Following treatment, add 20 μ L of MTS reagent directly to each well containing 100 μ L of culture medium.[8]
- Incubate the plate for 1-4 hours at 37°C in a CO2 incubator.
- Data Acquisition:
 - Measure the absorbance at 490 nm using a 96-well plate reader.[4]
- Data Analysis:
 - Calculate cell viability as a percentage of the absorbance of the untreated control cells after subtracting the background absorbance from wells with medium only.

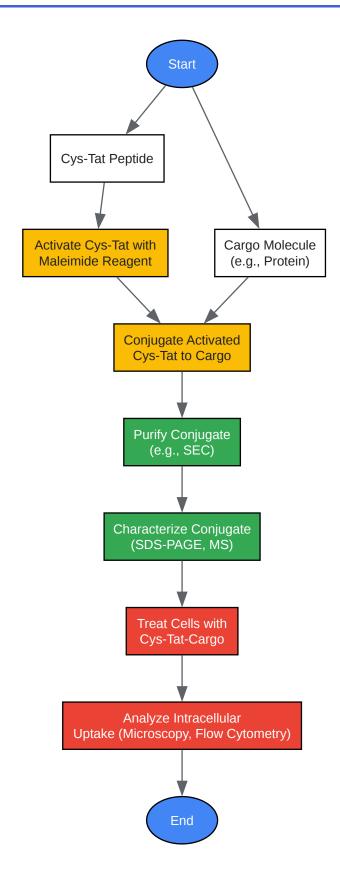
Visualizations



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Caption: Cellular uptake pathway of Cys-Tat-cargo conjugates.





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Caption: Experimental workflow for Cys-Tat conjugation and delivery.



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